molecular formula C11H21NO7 B049913 Me Ddgtman CAS No. 116786-66-4

Me Ddgtman

Cat. No. B049913
M. Wt: 279.29 g/mol
InChI Key: ASFHRCHAPWVLRF-QBTZHLMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Me Ddgtman, also known as Methyl 2,3-dihydro-1H-inden-5-ylacetate, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. Me Ddgtman has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism Of Action

The mechanism of action of Me Ddgtman is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Me Ddgtman has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Me Ddgtman may also modulate the activity of various enzymes and receptors involved in cellular signaling pathways.

Biochemical And Physiological Effects

Me Ddgtman has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Me Ddgtman can induce the expression of antioxidant and detoxification genes, as well as modulate the activity of various enzymes and receptors. In vivo studies have shown that Me Ddgtman can have neuroprotective, anti-cancer, and cardiovascular effects.

Advantages And Limitations For Lab Experiments

Me Ddgtman has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential therapeutic applications. However, there are also limitations to the use of Me Ddgtman in lab experiments. Me Ddgtman may have limited solubility in certain solvents, and its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Me Ddgtman. One area of research could focus on further elucidating the mechanism of action of Me Ddgtman, which may help to identify new therapeutic applications for the compound. Another area of research could focus on optimizing the synthesis method of Me Ddgtman to improve yield and purity. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of Me Ddgtman in vivo, which may help to inform dosing and administration strategies for potential therapeutic applications.

Synthesis Methods

Me Ddgtman can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 2,3-dihydro-1H-inden-5-ol with acetic anhydride to form 2,3-dihydro-1H-inden-5-ylacetate. This intermediate is then subjected to a series of reactions involving methyl iodide and sodium hydride to yield Me Ddgtman.

Scientific Research Applications

Me Ddgtman has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, Me Ddgtman has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, Me Ddgtman has been studied for its anti-cancer properties and may have potential as a chemotherapeutic agent. In cardiovascular diseases, Me Ddgtman has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular disorders.

properties

CAS RN

116786-66-4

Product Name

Me Ddgtman

Molecular Formula

C11H21NO7

Molecular Weight

279.29 g/mol

IUPAC Name

(2S)-N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]-2,4-dihydroxybutanamide

InChI

InChI=1S/C11H21NO7/c1-5-7(12-10(17)6(14)3-4-13)8(15)9(16)11(18-2)19-5/h5-9,11,13-16H,3-4H2,1-2H3,(H,12,17)/t5-,6+,7-,8+,9+,11+/m1/s1

InChI Key

ASFHRCHAPWVLRF-QBTZHLMHSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)[C@H](CCO)O

SMILES

CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O

synonyms

Me ddgTMan
methyl 4,6-dideoxy-4-(3-deoxy-L-glycero-tetronamido)-alpha-D-mannopyranoside
methyl 4,6-dideoxy-4-(3-deoxyglycerotetronamido)mannopyranoside

Origin of Product

United States

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